molecular formula C24H28Cl2N6OS B12768467 1-Acetyl-4-(2-(9-(2-thiazolylhydrazono)-10(9H)-acridinyl)ethyl)piperazine dihydrochloride CAS No. 92928-66-0

1-Acetyl-4-(2-(9-(2-thiazolylhydrazono)-10(9H)-acridinyl)ethyl)piperazine dihydrochloride

Cat. No.: B12768467
CAS No.: 92928-66-0
M. Wt: 519.5 g/mol
InChI Key: DOPWSWPHIVSAJD-UHFFFAOYSA-N
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Description

1-Acetyl-4-(2-(9-(2-thiazolylhydrazono)-10(9H)-acridinyl)ethyl)piperazine dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an acridine moiety with a thiazole ring, linked through a hydrazone bridge to a piperazine ring. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-4-(2-(9-(2-thiazolylhydrazono)-10(9H)-acridinyl)ethyl)piperazine dihydrochloride typically involves multiple steps:

    Formation of the Acridine Moiety: The acridine core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and suitable aldehydes or ketones.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction between a thioamide and an α-haloketone.

    Hydrazone Formation: The hydrazone linkage is formed by reacting the thiazole derivative with hydrazine or a hydrazine derivative.

    Piperazine Attachment: The final step involves the coupling of the hydrazone-acridine intermediate with a piperazine derivative, followed by acetylation to introduce the acetyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-4-(2-(9-(2-thiazolylhydrazono)-10(9H)-acridinyl)ethyl)piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which may reduce the hydrazone linkage or other reducible functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring, where nucleophiles such as alkyl halides or acyl chlorides can introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce hydrazine derivatives. Substitution reactions could introduce various alkyl or acyl groups onto the piperazine ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing acridine and thiazole moieties.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or protein binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer, antimicrobial, or antiviral activities.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Acetyl-4-(2-(9-(2-thiazolylhydrazono)-10(9H)-acridinyl)ethyl)piperazine dihydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

    DNA Intercalation: The acridine moiety may intercalate into DNA, disrupting the double helix structure and interfering with DNA replication and transcription.

    Receptor Binding: The compound could bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-Acetyl-4-(5-nitro-2-thiazolyl)piperazine: This compound shares the piperazine and thiazole moieties but lacks the acridine and hydrazone groups.

    1-(4-Acetylphenyl)piperidine-4-carboxamide: Contains a piperidine ring and an acetyl group but differs in the rest of the structure.

    1-(4-Aminopiperidin-1-yl)ethanone: Similar piperidine core but lacks the thiazole and acridine moieties.

Uniqueness

1-Acetyl-4-(2-(9-(2-thiazolylhydrazono)-10(9H)-acridinyl)ethyl)piperazine dihydrochloride is unique due to its combination of acridine, thiazole, hydrazone, and piperazine functional groups. This unique structure may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

92928-66-0

Molecular Formula

C24H28Cl2N6OS

Molecular Weight

519.5 g/mol

IUPAC Name

1-[4-[2-[9-(1,3-thiazol-2-ylhydrazinylidene)acridin-10-yl]ethyl]piperazin-1-yl]ethanone;dihydrochloride

InChI

InChI=1S/C24H26N6OS.2ClH/c1-18(31)29-14-11-28(12-15-29)13-16-30-21-8-4-2-6-19(21)23(20-7-3-5-9-22(20)30)26-27-24-25-10-17-32-24;;/h2-10,17H,11-16H2,1H3,(H,25,27);2*1H

InChI Key

DOPWSWPHIVSAJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)CCN2C3=CC=CC=C3C(=NNC4=NC=CS4)C5=CC=CC=C52.Cl.Cl

Origin of Product

United States

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